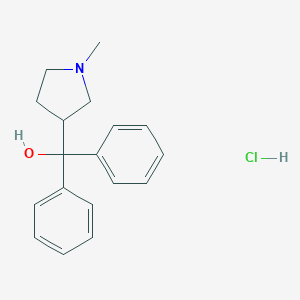
1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV has also been studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders.
Mécanisme D'action
1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which increases the levels of these neurotransmitters in the brain. This leads to increased stimulation of the reward pathway, which is responsible for feelings of pleasure and euphoria. However, prolonged use of 1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride can lead to downregulation of these neurotransmitter systems, which can result in addiction and withdrawal symptoms.
Biochemical and Physiological Effects:
1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride has been shown to increase locomotor activity and produce hyperthermia in animal studies. In humans, 1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride has been reported to produce feelings of euphoria, increased energy, and heightened sexual arousal. However, prolonged use of 1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride can lead to negative effects such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride is a useful tool for studying the role of dopamine, norepinephrine, and serotonin in the brain. It can be used to study the effects of these neurotransmitters on behavior, as well as the mechanisms underlying addiction and withdrawal. However, the use of 1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride in lab experiments is limited by its potential for abuse and the negative effects it can have on animal welfare.
Orientations Futures
There are several potential future directions for research on 1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride. One area of interest is the development of new antidepressant and anxiolytic medications based on the mechanism of action of 1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride. Another area of interest is the study of the long-term effects of 1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride use on the brain and behavior. Additionally, research could focus on the development of alternative methods for studying the role of dopamine, norepinephrine, and serotonin in the brain that do not involve the use of 1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride.
Méthodes De Synthèse
1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride can be synthesized through a multi-step process starting with the reaction of 1-phenyl-2-nitropropene and methylamine, followed by reduction of the nitro group with iron and hydrochloric acid. The resulting product is then reacted with benzaldehyde to form 1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride.
Applications De Recherche Scientifique
1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride has been studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Research has shown that 1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in mood regulation. This makes 1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride a potential candidate for the development of new antidepressant and anxiolytic medications.
Propriétés
Numéro CAS |
102584-48-5 |
|---|---|
Nom du produit |
1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride |
Formule moléculaire |
C18H22ClNO |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
(1-methylpyrrolidin-3-yl)-diphenylmethanol;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c1-19-13-12-17(14-19)18(20,15-8-4-2-5-9-15)16-10-6-3-7-11-16;/h2-11,17,20H,12-14H2,1H3;1H |
Clé InChI |
XMPSOHIJLJOBJA-UHFFFAOYSA-N |
SMILES |
CN1CCC(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
SMILES canonique |
CN1CCC(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Synonymes |
1-Methyl-alpha,alpha-diphenyl-3-pyrrolidinemethanol hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)

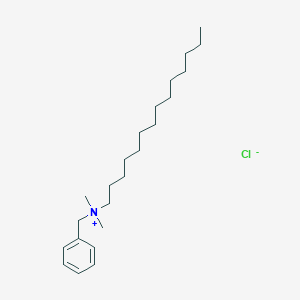
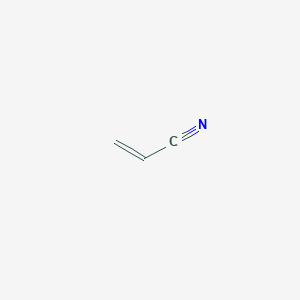
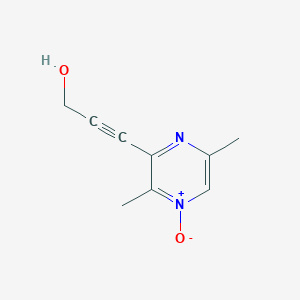

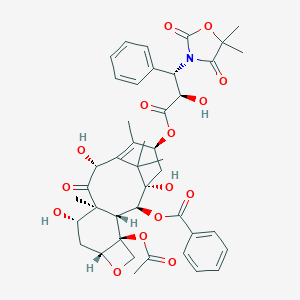
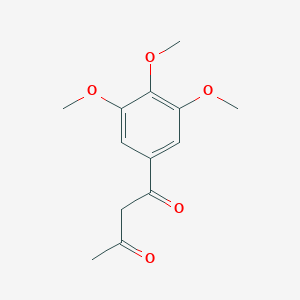


![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)
